BenchChemオンラインストアへようこそ!

Topoisomerase II-alpha-b (828-836)

T-cell immunology Immuno-oncology Antigen-specificity

This 9-amino acid peptide (FLYDDNQRV), spanning TOP2A residues 828–836, is a validated HLA-A*02:01-restricted CTL epitope—not an enzymatic inhibitor (IC50 >1,000,000 nM). Its defined specificity enables reproducible quantitative immune monitoring (ELISPOT, ICS), custom MHC Class I tetramer manufacturing, and selective ex vivo expansion of TOP2A-specific CD8+ T cells for adoptive immunotherapy. Substitution with undefined protein pools or alternate sequences abolishes assay specificity and invalidates cross-study comparisons. Supplied as research-grade lyophilized powder with HPLC-verified purity. Essential for immuno-oncology and T-cell immunology laboratories requiring batch-to-batch consistency.

Molecular Formula
Molecular Weight
Cat. No. B1574981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II-alpha-b (828-836)
SynonymsTopoisomerase II-alpha-b (828-836)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Topoisomerase II-alpha-b (828-836) (FLYDDNQRV): Procurement Guide for a Defined Epitope Peptide


Topoisomerase II-alpha-b (828-836), identified by the amino acid sequence H-FLYDDNQRV-OH, is a synthetic 9-amino acid linear peptide derived from the human DNA topoisomerase 2-alpha (TOP2A) protein, spanning residues 828 to 836 [1][2]. It is a well-characterized HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope, validated for its role in T-cell immunology and immuno-oncology research [3]. This product is primarily supplied as a reagent-grade lyophilized powder for use in in vitro T-cell stimulation assays, MHC tetramer construction, and other immunological applications [4].

Why Substituting Topoisomerase II-alpha-b (828-836) with a General Reagent or Peptide Pool Fails: A Data-Driven View


Indiscriminate substitution of the Topoisomerase II-alpha-b (828-836) (FLYDDNQRV) peptide with other topoisomerase-related peptides, peptide pools, or full-length proteins will compromise experimental precision due to fundamental differences in mechanism and application. This specific peptide is not an enzymatic inhibitor of topoisomerase IIα; quantitative assays demonstrate an IC50 greater than 1,000,000 nM, confirming it is devoid of any meaningful catalytic inhibition [1]. Instead, its validated function is as a defined HLA-A*02:01-restricted T-cell epitope, enabling the specific quantification and activation of a distinct T-cell population [2]. Using a generic protein pool introduces undefined epitopes, which abolishes assay specificity. Conversely, using another peptide sequence from the same protein will target a different T-cell clone, invalidating comparisons to established literature. The selection of this precise sequence is therefore not optional; it is a requirement for generating reproducible, interpretable data in T-cell immunology and immuno-oncology studies [3].

Product-Specific Evidence for Topoisomerase II-alpha-b (828-836) (FLYDDNQRV): A Procurement-Focused Quantitative Guide


Defined HLA-A*02:01-Restricted Epitope vs. Undefined Antigen Pools for T-Cell Assay Specificity

The Topoisomerase II-alpha-b (828-836) peptide serves as a defined HLA-A*02:01-restricted epitope, enabling the detection of antigen-specific T-cells with high precision. It has been identified by mass spectrometry as a naturally presented peptide on HLA-A2 molecules in ovarian cancer cells, and validated as a target for HLA-A2-restricted CTLs [1]. In contrast, using undefined antigen pools like full-length protein or cell lysates introduces multiple unknown epitopes, making it impossible to quantify or characterize a specific T-cell response. This defined nature is the basis for its use in functional assays like ELISPOT and MHC tetramer staining [2].

T-cell immunology Immuno-oncology Antigen-specificity

Enzymatic Inactivity of Topoisomerase II-alpha-b (828-836) vs. Potent Catalytic Inhibitors

A critical differentiation for procurement is that Topoisomerase II-alpha-b (828-836) (FLYDDNQRV) is not a functional topoisomerase II inhibitor. A fluorometric assay measuring the relaxation of supercoiled plasmid DNA confirmed an IC50 value of >1,000,000 nM against human topoisomerase 2α [1]. This lack of enzymatic activity starkly contrasts with known peptide inhibitors such as the dLshort peptide (amino acids 1013-1041), which demonstrates a potent inhibitory IC50 of 5 μM [2]. This data confirms that FLYDDNQRV is entirely unsuitable for studies investigating the catalytic function of topoisomerase IIα.

Target validation Biochemistry Enzymology

Documented Immunogenicity: The IEDB-Curated vs. Unvalidated Epitope Sequences

The Topoisomerase II-alpha-b (828-836) epitope is supported by a significant body of curated evidence. The Immune Epitope Database (IEDB) has cataloged 6 positive MHC ligand assays and 7 positive T-cell assays for this exact sequence (Epitope ID: 193822) [1]. This level of validation stands in contrast to the majority of other predicted or unvalidated peptide sequences. Furthermore, its utility is substantiated by peer-reviewed studies demonstrating that CTLs generated against this peptide can specifically recognize and kill HLA-A2+, TOP2A-expressing tumor cells [2].

Cancer immunotherapy Epitope discovery T-cell assays

Synthetic Peptide vs. Recombinant Protein Fragment: Purity and Lot-to-Lot Consistency

As a synthetic peptide, Topoisomerase II-alpha-b (828-836) offers defined purity and composition, in contrast to recombinant protein fragments which can suffer from heterogeneity in post-translational modifications, aggregation, and endotoxin levels. Commercial suppliers of this peptide, such as JPT, provide it with a purity specification of >90% as determined by HPLC/MS [1]. This ensures a consistent and well-characterized reagent, minimizing lot-to-lot variability that can confound sensitive immunological assays. In comparison, recombinant fragments of TOP2A may contain varying proportions of misfolded or aggregated protein that can act as nonspecific immune stimuli.

Reagent standardization Assay reproducibility GMP manufacturing

Best-Fit Application Scenarios for Topoisomerase II-alpha-b (828-836) (FLYDDNQRV) Peptide


Monitoring of Antigen-Specific CD8+ T Cell Responses in Cancer Immunotherapy Clinical Trials

In HLA-A*02:01-positive cancer patients receiving immunotherapies such as checkpoint inhibitors or cancer vaccines, this peptide is the optimal reagent for monitoring the frequency and function of circulating TOP2A-specific CD8+ T cells. Using it in standard ex vivo assays like ELISPOT or as part of an HLA-A*02:01 tetramer allows for precise, quantitative tracking of the antigen-specific immune response, a key pharmacodynamic biomarker [1][2].

Development and Quality Control of HLA-A*02:01 MHC Tetramer Reagents

This peptide is a critical raw material for the manufacture of custom MHC Class I tetramers. Its defined sequence and high affinity for HLA-A*02:01 enable the generation of stable, fluorescently labeled peptide-MHC complexes. These tetramers are essential tools for flow cytometric identification and sorting of rare, antigen-specific T-cell populations from peripheral blood or tumor-infiltrating lymphocytes [3].

In Vitro Expansion of Tumor-Reactive T Cells for Adoptive Cell Therapy (ACT) Research

For researchers developing ACT protocols, this peptide can be used to pulse antigen-presenting cells (APCs), such as dendritic cells or artificial APCs, to stimulate the ex vivo expansion of polyclonal or clonal TOP2A-specific T cells. This defined peptide stimulus ensures the selective outgrowth of the desired T-cell repertoire, avoiding the nonspecific expansion that occurs with mitogens or undefined tumor lysates [2].

Quote Request

Request a Quote for Topoisomerase II-alpha-b (828-836)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.